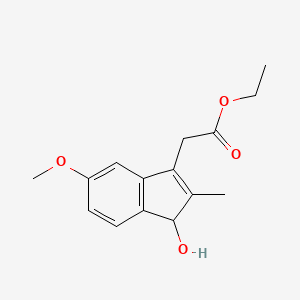
Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate is a chemical compound with the molecular formula C18H26N2O6P2 and a molecular weight of 428.356 g/mol It is known for its unique structure, which includes two bipyridine units linked by bisphosphonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate typically involves the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, for several hours .
Industrial Production Methods
While specific industrial production methods for Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bisphosphonate groups to phosphine oxides.
Substitution: The bipyridine units can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted bipyridine compounds .
Applications De Recherche Scientifique
Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting bone diseases due to its bisphosphonate groups.
Mécanisme D'action
The mechanism of action of Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate involves its ability to chelate metal ions through its bipyridine and bisphosphonate groups. This chelation process can influence various molecular targets and pathways, including:
Metal Ion Coordination: The compound forms stable complexes with metal ions, which can alter the reactivity and properties of the metal center.
Inhibition of Enzymes: In biological systems, the compound can inhibit enzymes that require metal ions as cofactors, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine-5,5’-dicarboxylic acid: This compound has similar bipyridine units but with carboxylate groups instead of bisphosphonate groups.
2,2’-Bipyridine-4,4’-diylbis(phosphonate): Similar structure but with phosphonate groups at different positions on the bipyridine units.
Propriétés
Numéro CAS |
209624-10-2 |
|---|---|
Formule moléculaire |
C18H26N2O6P2 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
5-diethoxyphosphoryl-2-(5-diethoxyphosphorylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H26N2O6P2/c1-5-23-27(21,24-6-2)15-9-11-17(19-13-15)18-12-10-16(14-20-18)28(22,25-7-3)26-8-4/h9-14H,5-8H2,1-4H3 |
Clé InChI |
KDHNLPDUAXBZFE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CN=C(C=C1)C2=NC=C(C=C2)P(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



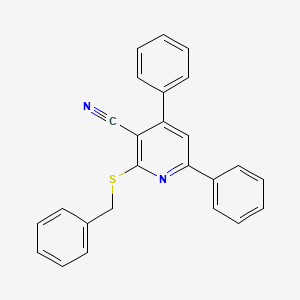
![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)

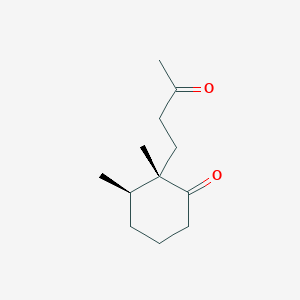
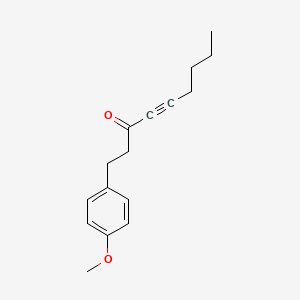
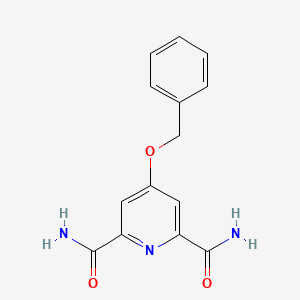
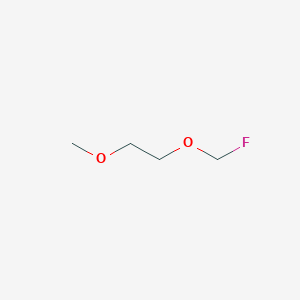
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
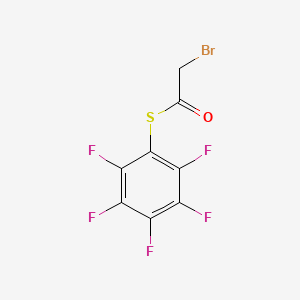
![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
